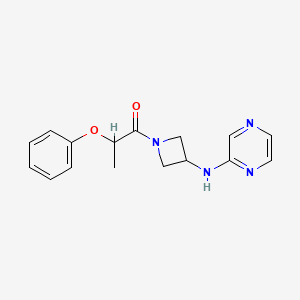
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PAP-1 and is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Wirkmechanismus
PAP-1 works by inhibiting the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which are enzymes that play a critical role in regulating cellular signaling pathways. This compound remove phosphate groups from proteins, which can activate or deactivate signaling pathways. By inhibiting the activity of this compound, PAP-1 can modulate cellular signaling pathways and affect a variety of cellular processes.
Biochemical and Physiological Effects
PAP-1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PAP-1 can inhibit cell growth and induce apoptosis, which is a form of programmed cell death. In immune cells, PAP-1 can modulate the immune response by regulating the activity of immune cells. In neurons, PAP-1 can prevent the death of neurons and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAP-1 is its ability to selectively inhibit the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be useful for studying the role of specific this compound in cellular signaling pathways. However, one limitation of PAP-1 is its potential for off-target effects, as it may inhibit the activity of other enzymes that are structurally similar to this compound.
Zukünftige Richtungen
There are a number of future directions for research on PAP-1. One area of interest is the development of more potent and selective PTP inhibitors that can be used to study the role of specific 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one in cellular signaling pathways. Another area of interest is the development of PAP-1 derivatives that have improved pharmacokinetic properties and can be used for in vivo studies. Additionally, PAP-1 may have potential applications in the treatment of cancer, immunological disorders, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
Synthesemethoden
The synthesis of PAP-1 involves a multi-step process that begins with the reaction of 2-bromo-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one with phenol in the presence of a base. This reaction produces 2-phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be purified and used for further studies.
Wissenschaftliche Forschungsanwendungen
PAP-1 has been studied for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, PAP-1 has been shown to inhibit the growth of cancer cells by blocking the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one that are overexpressed in many types of cancer. In immunology, PAP-1 has been studied for its ability to modulate the immune response by regulating the activity of immune cells. In neurobiology, PAP-1 has been shown to have neuroprotective effects by preventing the death of neurons in the brain.
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-10-13(11-20)19-15-9-17-7-8-18-15/h2-9,12-13H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMBEWWRTNPXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)

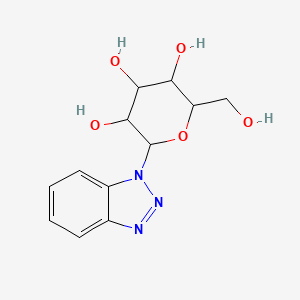
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)
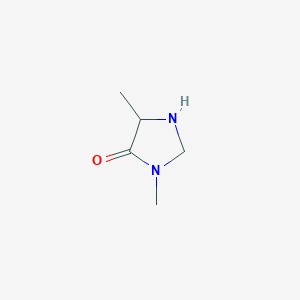

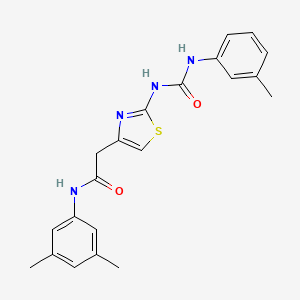

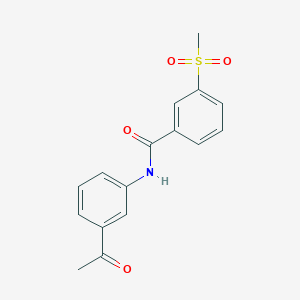
![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)
![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)
